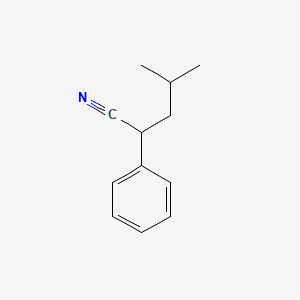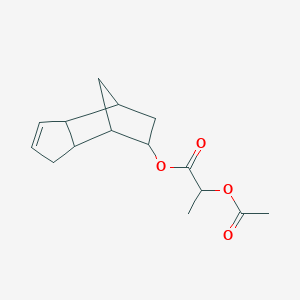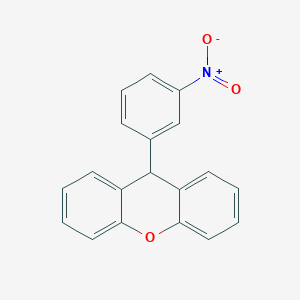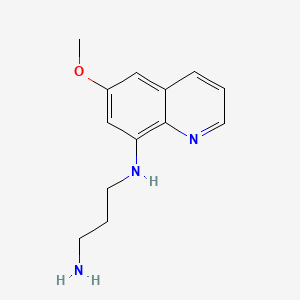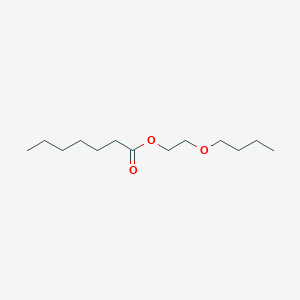![molecular formula C14H22O4 B14721606 5,5'-[Ethane-1,1-diylbis(oxy)]bis(2-methylpent-3-yn-2-ol) CAS No. 5927-99-1](/img/structure/B14721606.png)
5,5'-[Ethane-1,1-diylbis(oxy)]bis(2-methylpent-3-yn-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-[Ethane-1,1-diylbis(oxy)]bis(2-methylpent-3-yn-2-ol) is a complex organic compound characterized by its unique structure, which includes ethane-1,1-diylbis(oxy) groups and 2-methylpent-3-yn-2-ol moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-[Ethane-1,1-diylbis(oxy)]bis(2-methylpent-3-yn-2-ol) typically involves the reaction of ethane-1,1-diylbis(oxy) with 2-methylpent-3-yn-2-ol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5,5’-[Ethane-1,1-diylbis(oxy)]bis(2-methylpent-3-yn-2-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
5,5’-[Ethane-1,1-diylbis(oxy)]bis(2-methylpent-3-yn-2-ol) has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It may be used in studies related to enzyme inhibition or as a probe for biological pathways.
Medicine: The compound’s derivatives could have potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 5,5’-[Ethane-1,1-diylbis(oxy)]bis(2-methylpent-3-yn-2-ol) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering their activity, and influencing various biochemical processes. The exact mechanism depends on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: This compound has a similar ethane-1,2-diylbis(oxy) structure but differs in its aromatic components.
Benzene, 1,1’-[1,2-ethanediylbis(oxymethylene)]bis-: Another related compound with a similar backbone but different functional groups.
Uniqueness
5,5’-[Ethane-1,1-diylbis(oxy)]bis(2-methylpent-3-yn-2-ol) is unique due to its specific combination of ethane-1,1-diylbis(oxy) and 2-methylpent-3-yn-2-ol moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
5927-99-1 |
|---|---|
Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
5-[1-(4-hydroxy-4-methylpent-2-ynoxy)ethoxy]-2-methylpent-3-yn-2-ol |
InChI |
InChI=1S/C14H22O4/c1-12(17-10-6-8-13(2,3)15)18-11-7-9-14(4,5)16/h12,15-16H,10-11H2,1-5H3 |
InChI Key |
KWPKPCCHUCSFCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(OCC#CC(C)(C)O)OCC#CC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





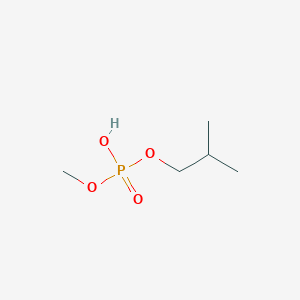

![1H-Furo[3,4-c]pyrrole-1,3(5H)-dione](/img/structure/B14721565.png)
![3-bromo-N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B14721573.png)

